(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]prop-2-en-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S.ClH/c28-22(9-7-17-6-8-20-21(14-17)30-16-29-20)26-10-12-27(13-11-26)23-25-24-19(15-31-23)18-4-2-1-3-5-18;/h1-9,14H,10-13,15-16H2;1H/b9-7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVJYJTVULEWBX-BXTVWIJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C=CC4=CC5=C(C=C4)OCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological properties, including anticancer activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a thiadiazine ring. Its molecular formula is , with a molecular weight of approximately 455.97 g/mol. The structural components are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown promising results in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Compound C | MCF7 | 4.52 | |
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 |
These findings suggest that the synthesized compound may also exhibit similar or enhanced anticancer activity.
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and survival. Notably, studies have indicated the following mechanisms:
- EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling, which is critical in many cancers.
- Apoptosis Induction : The activation of apoptotic pathways through the modulation of proteins such as Bax and Bcl-2 has been observed.
- Cell Cycle Arrest : Analysis of cell cycle progression indicates that these compounds can induce arrest at specific phases, thereby inhibiting cancer cell proliferation.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Case Study on Thiadiazine Derivatives : A study evaluated various thiadiazine derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that modifications to the piperazine moiety significantly enhanced activity against breast cancer cells (MCF7) compared to standard treatments.
- Combination Therapy Studies : Research has explored the use of compounds like (E)-3-(benzo[d][1,3]dioxol-5-yl)-... in combination with established chemotherapeutics. These studies suggest synergistic effects that could reduce necessary dosages and associated side effects.
Safety and Toxicity
Preliminary toxicity assessments of related compounds reveal that many exhibit low cytotoxicity towards normal cell lines while maintaining high efficacy against cancer cells. This selectivity is crucial for developing safer therapeutic agents.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural comparison with key analogues
Challenges and Limitations
- Crystallography : While tools like SHELX () and Mercury () aid in structural analysis, the compound’s complexity may hinder single-crystal growth, complicating X-ray diffraction studies .
- Bioavailability : Despite improved solubility, the large molecular weight (~500 g/mol) may limit blood-brain barrier penetration compared to smaller analogues (e.g., ) .
Preparation Methods
Claisen-Schmidt Condensation
The enone system is constructed via base-catalyzed aldol condensation between benzo[d]dioxole-5-carbaldehyde and acetophenone derivatives (Table 1).
Procedure :
- Dissolve benzo[d]dioxole-5-carbaldehyde (10 mmol) and 4-piperazin-1-yl-acetophenone (10 mmol) in ethanol (50 mL).
- Add aqueous NaOH (40%, 5 mL) dropwise under ice cooling.
- Stir at 0–5°C for 48 hr, then pour into ice-water.
- Collect precipitate via filtration and recrystallize from ethanol.
Table 1: Optimization of Chalcone Formation
| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| NaOH | Ethanol | 0–5 | 48 | 68 |
| KOH | DMF | 25 | 24 | 72 |
| NaOEt | MeOH | Reflux | 12 | 65 |
Preparation of the Piperazine-Thiadiazine Fragment
Thiadiazine Cyclization
5-Phenyl-6H-1,3,4-thiadiazin-2-amine is synthesized via:
Procedure :
Piperazine Functionalization
4-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)piperazine is prepared via nucleophilic aromatic substitution:
- React 2-chloro-5-phenyl-6H-1,3,4-thiadiazine (1 eq) with piperazine (3 eq) in DMF at 120°C for 24 hr.
Key Spectral Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82–7.45 (m, 5H, Ph), 4.32 (s, 2H, NH₂), 3.61–3.58 (m, 8H, piperazine).
Fragment Coupling and Salt Formation
Amide Bond Formation
The chalcone and piperazine-thiadiazine fragments are coupled via Steglich esterification:
Hydrochloride Salt Conversion
- Dissolve free base (1 eq) in anhydrous Et₂O.
- Bubble HCl gas until pH ≈ 2.
- Filter precipitate and wash with cold Et₂O.
Purity : >98% (HPLC, C18 column, MeCN/H₂O 70:30).
Analytical Characterization
Spectroscopic Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
